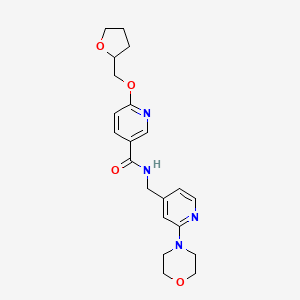

![molecular formula C9H8N2S B2801683 4-o-Tolyl-[1,2,3]thiadiazole CAS No. 449758-09-2](/img/structure/B2801683.png)

4-o-Tolyl-[1,2,3]thiadiazole

Overview

Description

Thiadiazoles are a sub-family of azole compounds. They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . They occur in four isomeric forms such as 1,2,5-thiadiazole, 1,2,4-thiadiazole, 1,2,3-thiadiazole, and 1,3,4-thiadiazole .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Molecular Structure Analysis

The electronic structure and delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), 4-bromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), and 4,8-dibromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .

Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Their antibacterial activity was screened for various bacteria strains .

Scientific Research Applications

Heterocyclic Compounds and Agrochemicals

4-o-Tolyl-[1,2,3]thiadiazole, a type of thiadiazole-containing compound, plays a crucial role in the development of agrochemicals. Studies have shown these compounds to exhibit fungicidal properties, which makes them potential lead compounds for agricultural applications (Fan et al., 2010).

Physiological Effects on Plants

Synthetic 1,2,3-thiadiazole compounds have been investigated for their impact on plant physiology, including changes in γ-aminobutyric acid levels and reactive oxygen species accumulation. This research provides insights into their potential use in modulating plant growth and responses to environmental stresses (AL-Quraan et al., 2015).

Pharmaceutical and Industrial Applications

1,3,4-thiadiazole derivatives, a class related to this compound, demonstrate a wide range of pharmacological activities such as antimicrobial, anticancer, and antiviral properties. They are also used in various industrial applications including as dyes, lubricants, and analytical reagents, showcasing their versatility (Asif & Abida, 2019).

Corrosion Inhibition

Some derivatives of 1,3,4-thiadiazole have been studied for their effectiveness in inhibiting the corrosion of metals, such as mild steel, in acidic environments. This suggests potential applications in material science and engineering (Bentiss et al., 2007).

Cancer Treatment

Specific 1,3,4-thiadiazole compounds have been identified as potential cancer treatment agents, particularly as inhibitors of glutaminase GLS1, an enzyme involved in cancer cell metabolism. This highlights their significance in the development of new oncological therapies (Abdel-Magid, 2016).

Greener Synthesis Techniques

Recent research has focused on developing greener synthesis methods for bioactive thiadiazole scaffolds, which is crucial for sustainable chemical production. These methods are eco-friendly and economically viable, emphasizing the importance of environmental considerations in chemical synthesis (Sahoo et al., 2023).

Mechanism of Action

Target of Action

The primary targets of 4-o-Tolyl-[1,2,3]thiadiazole are various bacterial strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . These bacteria play a significant role in various infectious diseases.

Mode of Action

This compound interacts with its bacterial targets, inhibiting their growth and proliferation . The compound’s interaction with its targets results in changes at the molecular level, disrupting the normal functioning of the bacteria and leading to their eventual death .

Biochemical Pathways

It is known that the compound has a broad-spectrum antibacterial activity, suggesting that it may affect multiple pathways in the bacteria

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation . This results in the effective control of bacterial infections, contributing to the compound’s therapeutic significance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strains it targets

Properties

IUPAC Name |

4-(2-methylphenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-4-2-3-5-8(7)9-6-12-11-10-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMMEQOQBHCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

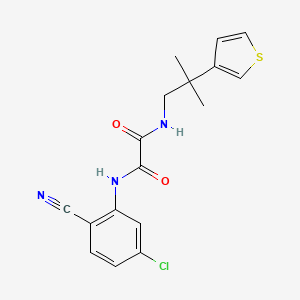

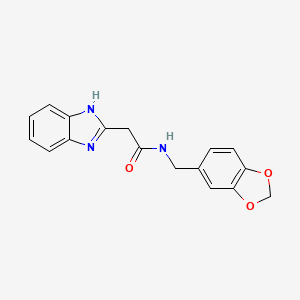

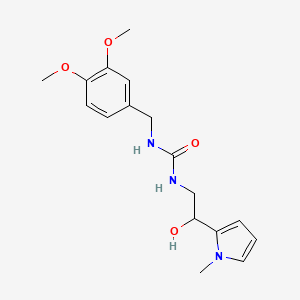

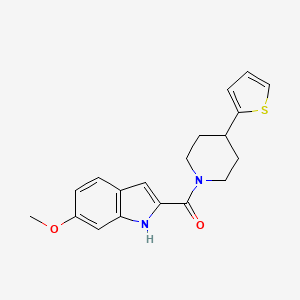

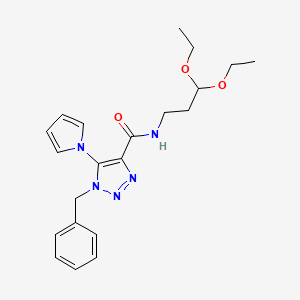

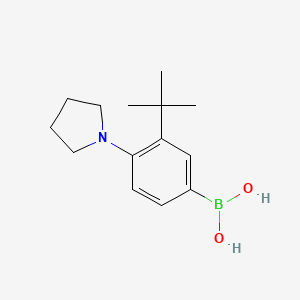

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)

![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)

![8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2801605.png)

![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2801611.png)

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2801617.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2801618.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)